What are the fundamental properties of Dichloro(dicyclopentadienyl)platinum(II)?
What are the fundamental properties of Dichloro(dicyclopentadienyl)platinum(II)?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of Dichloro(dicyclopentadiene)platinum(II) (CAS No. 12083-92-0), a notable organoplatinum complex. Often referred to by the misnomer Dichloro(dicyclopentadienyl)platinum(II), this compound's correct chemical identity, featuring a dicyclopentadiene (B1670491) ligand, is crucial for accurate scientific discourse. This document details its chemical and physical characteristics, provides insights into its synthesis and reactivity, and explores its primary application as a catalyst in organic synthesis, particularly in hydrosilylation reactions. While its potential in drug development remains largely unexplored, this guide serves as a foundational resource for researchers interested in the chemical attributes and catalytic potential of this platinum(II) complex.
Chemical and Physical Properties
Dichloro(dicyclopentadiene)platinum(II) is a solid, air-stable organometallic compound. Its core structure consists of a central platinum(II) atom coordinated to two chloride ions and one dicyclopentadiene molecule, which acts as a bidentate ligand.
Table 1: Physical and Chemical Properties of Dichloro(dicyclopentadiene)platinum(II)
| Property | Value | Source |
| CAS Number | 12083-92-0 | [1] |
| Molecular Formula | C₁₀H₁₂Cl₂Pt | [1] |
| Molecular Weight | 398.19 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 220-222 °C | [1] |
| Synonyms | Platinum, dichloro[(2,3,5,6-η)-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene]- | [1] |
Synthesis and Characterization
General Synthetic Approach
A common method for the synthesis of dichloro(diene)platinum(II) complexes involves the reaction of a platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), with the corresponding diene. The diene displaces two of the chloride ligands from the coordination sphere of the platinum atom.
A general experimental protocol for a related compound, dichloro(1,5-cyclooctadiene)platinum(II), is well-documented and can be adapted for the synthesis of the dicyclopentadiene analogue.[2]
Experimental Protocol: Synthesis of Dichloro(1,5-cyclooctadiene)platinum(II) (for reference) [2]
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Potassium tetrachloroplatinate(II) is dissolved in a suitable solvent, typically an aqueous alcohol mixture.
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The diene (in this case, 1,5-cyclooctadiene) is added to the solution.
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The reaction mixture is stirred, often with heating, to facilitate the ligand exchange.
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The product, being less soluble than the starting materials, precipitates out of the solution.
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The solid product is collected by filtration, washed with appropriate solvents to remove impurities, and dried.
The synthesis of Dichloro(dicyclopentadiene)platinum(II) would follow a similar procedure, substituting 1,5-cyclooctadiene (B75094) with dicyclopentadiene.
Diagram 1: General Synthetic Pathway for Dichloro(diene)platinum(II) Complexes
Caption: General reaction scheme for the synthesis of Dichloro(dicyclopentadiene)platinum(II).
Spectroscopic and Structural Characterization
Detailed NMR (¹H, ¹³C, ¹⁹⁵Pt) and IR spectroscopic data, as well as a definitive single-crystal X-ray structure for Dichloro(dicyclopentadiene)platinum(II), are not prevalent in the reviewed literature. For comparison, the related complex, Dichloro(norbornadiene)platinum(II), has been characterized by single-crystal X-ray analysis, revealing a pseudo-square planar coordination geometry around the platinum atom.[3] It is anticipated that Dichloro(dicyclopentadiene)platinum(II) would adopt a similar coordination geometry.
Reactivity and Applications
The primary documented application of Dichloro(dicyclopentadiene)platinum(II) is in the field of catalysis.
Catalysis
This complex has been identified as an efficient catalyst for hydrosilylation reactions.[4] Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental process in organosilicon chemistry.
A patent describes the use of (dicyclopentadiene)PtCl₂ in platinum-catalyzed hydrosilylation reactions.[5]
Experimental Protocol: Catalytic Hydrosilylation (General) [4]
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The unsaturated substrate (e.g., an alkene or alkyne) is dissolved in a suitable anhydrous solvent under an inert atmosphere.
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A catalytic amount of Dichloro(dicyclopentadiene)platinum(II) is added to the solution.
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The hydrosilane is added, often dropwise, to the reaction mixture.
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The reaction is stirred at a specified temperature until completion, which is monitored by techniques such as GC-MS or NMR spectroscopy.
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The product is isolated and purified using standard methods like distillation or chromatography.
Diagram 2: Catalytic Cycle for Hydrosilylation (Chalk-Harrod Mechanism)
Caption: A simplified representation of a plausible catalytic cycle for hydrosilylation.
Biological Activity and Drug Development Potential
Currently, there is a lack of specific studies in the scientific literature detailing the biological activity, cytotoxicity, or potential applications of Dichloro(dicyclopentadiene)platinum(II) in drug development. While other platinum(II) complexes are renowned for their anticancer properties, this particular compound has not been a primary focus of such research.
Studies on other organometallic platinum(II) compounds have shown that their cytotoxicity can be low, which may be related to their interaction with DNA.[6] The unique structural and electronic properties of the dicyclopentadiene ligand could impart novel biological activities, but this remains an area for future investigation.
Conclusion
Dichloro(dicyclopentadiene)platinum(II) is a well-defined organometallic compound with established utility as a catalyst, particularly in hydrosilylation reactions. While its fundamental physical properties are documented by commercial suppliers, a comprehensive public repository of its spectroscopic and crystallographic data is lacking. Its potential in the realm of drug development is yet to be explored, presenting an open avenue for future research. This guide consolidates the available information to provide a solid foundation for scientists and researchers working with or considering the use of this platinum complex.
References
- 1. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. CN104926884A - Preparation method of dichloro(1,5-cyclooctadiene) platinum (II) - Google Patents [patents.google.com]
- 3. Dichloro(norbornadiene)platinum(II): a comparison with dichloro(cyclooctadiene)platinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Dicyclopentadiene) platinum(II) dichloride: An efficient catalyst for the hydrosilylation reaction between alkenes and triethoxysilane | Semantic Scholar [semanticscholar.org]
- 5. US9434749B2 - Platinum catalyzed hydrosilylation reactions utilizing cyclodiene additives - Google Patents [patents.google.com]
- 6. Studies of interaction of dichloro[eta2-dimethyl-(2-methylidene-cyclohexylmethyl)-amino]platinum(II) with DNA: effects on secondary and tertiary structures of DNA - cytotoxic assays on human cancer cell lines Capan 1 and A431 - PubMed [pubmed.ncbi.nlm.nih.gov]
